molecular formula C26H25N3O4S B11341553 5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11341553
M. Wt: 475.6 g/mol
InChI Key: YVFIWYAWTDOWDA-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a sulfamoyl group, and multiple aromatic rings, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfamoyl group and the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods would likely involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the oxazole ring can be targets for oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group or the oxazole ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide include other oxazole derivatives and sulfamoyl-substituted aromatic compounds. What sets this compound apart is its unique combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties. Similar compounds might include:

  • 5-phenyl-1,2-oxazole-3-carboxamide
  • N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
  • 3,4-dimethylphenyl-1,2-oxazole-3-carboxamide

These comparisons highlight the uniqueness of the compound in terms of its potential reactivity and applications.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-4-29(22-8-6-5-7-9-22)34(31,32)23-14-12-21(13-15-23)27-26(30)24-17-25(33-28-24)20-11-10-18(2)19(3)16-20/h5-17H,4H2,1-3H3,(H,27,30)

InChI Key

YVFIWYAWTDOWDA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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